1-Bromo-1,1,2,2-tetrafluoro-4-iodo-pentane
Description
Significance of Polyhalogenated Fluorocarbons in Advanced Chemical Synthesis and Materials Science
Polyhalogenated fluorocarbons are organic compounds that contain multiple halogen atoms, including fluorine, chlorine, bromine, and iodine. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com This has led to a wide range of applications for fluorinated compounds in various industries. soci.org
The presence of multiple, different halogen atoms in a single molecule, as seen in 1-Bromo-1,1,2,2-tetrafluoro-4-iodo-pentane, offers a rich landscape for chemical transformations. The carbon-bromine and carbon-iodine bonds have different reactivities, allowing for selective functionalization at different points in the molecule. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond, making it a prime target for reactions such as cross-coupling. researchgate.net
In materials science, the introduction of fluorinated segments can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. Polyhalogenated compounds can serve as building blocks for the synthesis of complex fluorinated polymers and liquid crystals. springernature.com The unique combination of halogens in this compound could potentially be leveraged to create novel materials with tailored properties.
Current Research Landscape and Emerging Trends in Halogenated Fluorocarbon Chemistry
The field of halogenated fluorocarbon chemistry is dynamic, with ongoing research focused on the development of new synthetic methodologies and applications. mdpi.com A significant trend is the synthesis of increasingly complex and highly functionalized molecules. researchgate.net Researchers are exploring novel ways to introduce fluorine and other halogens into organic frameworks with high selectivity and efficiency. cas.cn
A key area of interest is the use of polyhalogenated compounds as versatile synthetic intermediates. The differential reactivity of various carbon-halogen bonds allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures. For example, the iodine atom in a molecule like this compound can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the bromine atom available for subsequent transformations. nih.gov
Furthermore, there is a growing emphasis on understanding the fundamental properties and reactivity of these molecules. Computational studies and advanced spectroscopic techniques are being employed to elucidate the effects of halogen substitution on molecular structure, electronics, and reactivity. This knowledge is crucial for the rational design of new functional molecules and materials.
Scope and Objectives for Comprehensive Academic Investigation of this compound
Given the unique structural features of this compound, a comprehensive academic investigation would be highly valuable. The primary objectives of such a study would be to elucidate its fundamental chemical and physical properties, explore its synthetic utility, and assess its potential for applications in materials science.
Key Research Objectives:
Synthesis and Characterization: Development of an efficient and scalable synthesis of this compound, followed by its full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Reactivity Studies: A thorough investigation of its reactivity, focusing on the selective functionalization of the carbon-iodine and carbon-bromine bonds. This would include exploring its participation in various organic reactions, such as nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions.
Physicochemical Properties: Measurement and computational modeling of its key physicochemical properties, including its thermal stability, electronic properties, and conformational preferences. This data would provide insights into its potential behavior in different chemical environments.
Applications in Materials Science: Exploration of its potential as a building block for the synthesis of novel fluorinated polymers, liquid crystals, or other advanced materials. This would involve designing and synthesizing new materials incorporating the this compound moiety and evaluating their properties.
The following data tables provide projected physicochemical properties for this compound based on the known properties of structurally similar compounds. It is important to note that these are estimated values and await experimental verification.
Table 1: Projected Physicochemical Properties of this compound
| Property | Projected Value |
| Molecular Formula | C₅H₆BrF₄I |
| Molecular Weight | 388.90 g/mol |
| Boiling Point | ~180-200 °C |
| Density | ~2.1 g/cm³ |
| Refractive Index | ~1.45 |
Table 2: Projected Spectroscopic Data for this compound
| Spectroscopy | Projected Chemical Shifts / Signals |
| ¹⁹F NMR | Multiplets in the range of -70 to -120 ppm |
| ¹H NMR | Multiplets corresponding to the CH₂, CH, and CH₃ groups |
| ¹³C NMR | Signals corresponding to the five carbon atoms, with characteristic shifts for carbons bonded to halogens |
| Mass Spectrometry | Molecular ion peak at m/z 388.90, with characteristic isotopic patterns for bromine and iodine |
Structure
3D Structure
Properties
Molecular Formula |
C5H6BrF4I |
|---|---|
Molecular Weight |
348.90 g/mol |
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-4-iodopentane |
InChI |
InChI=1S/C5H6BrF4I/c1-3(11)2-4(7,8)5(6,9)10/h3H,2H2,1H3 |
InChI Key |
BDIJCGIVGYSBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(F)(F)Br)(F)F)I |
Origin of Product |
United States |
Reactivity and Mechanistic Pathways of 1 Bromo 1,1,2,2 Tetrafluoro 4 Iodo Pentane
Comparative Analysis of Carbon-Halogen Bond Strengths and Their Influence on Reactivity
The reactivity of any haloalkane is fundamentally linked to the strength of its carbon-halogen (C-X) bonds. In 1-Bromo-1,1,2,2-tetrafluoro-4-iodo-pentane, the presence of C-F, C-Br, and C-I bonds on the same carbon framework necessitates a comparative analysis to predict its chemical behavior.
Theoretical and Experimental Determination of C-F, C-Br, and C-I Bond Dissociation Energies in Fluorinated Alkanes
The bond dissociation energy (BDE) is the standard enthalpy change associated with the homolytic cleavage of a bond in the gas phase, providing a direct measure of its strength. wikipedia.org For typical alkanes, C-X bond strengths decrease significantly down the halogen group. This trend is a consequence of increasing atomic size and bond length, which leads to less effective orbital overlap between the carbon and the halogen atom. shout.education
The C-F bond is exceptionally strong, making it one of the strongest single bonds to carbon. libretexts.org Conversely, the C-I bond is considerably weaker, rendering it the most likely site for bond cleavage in many chemical transformations. libretexts.orgchemguide.co.uk
Interactive Table: Typical Carbon-Halogen Bond Dissociation Energies (BDEs) in Simple Alkanes
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| C-F | ~485 | ~116 |
| C-Cl | ~327 | ~78 |
| C-Br | ~285 | ~68 |
| C-I | ~213 | ~51 |
| Note: These are average values and can vary depending on the specific molecular structure. wikipedia.orgrroij.comucsb.edu |
In this compound, these intrinsic differences are modulated by the presence of the tetrafluoroethyl group. The high electronegativity of fluorine atoms exerts a powerful electron-withdrawing inductive effect, which can strengthen adjacent covalent bonds. However, this effect diminishes with distance. Consequently, the C-Br bond at the C1 position is expected to be stronger than in a typical bromoalkane, while the C-I bond at the C4 position is less affected. The C-F bonds remain the most stable and are generally unreactive under common reaction conditions. chemguide.co.uk
Impact of Perfluorination on Halogenoalkane Reactivity Profiles
Partial or complete fluorination of an alkane chain profoundly alters its reactivity. The introduction of multiple fluorine atoms has several key consequences:
Inductive Effect : Fluorine is the most electronegative element, and its presence causes a strong polarization of the carbon skeleton. In the -CF₂-CF₂Br moiety of the target molecule, the electron density is drawn away from the carbon atoms. This effect reduces the reactivity of the C-Br bond towards certain reactions, such as S_N2, where nucleophilic attack is retarded by the decreased electrophilicity of the carbon atom and electrostatic repulsion between the nucleophile and the fluorine lone pairs. researchgate.net
Steric Hindrance : Although fluorine atoms are relatively small, a perfluoroalkyl group can create significant steric bulk, hindering the approach of reactants to a nearby reaction center. rsc.org
Bond Strengthening : The inductive withdrawal of electron density by fluorine atoms can shorten and strengthen adjacent C-C and C-X bonds, further reducing reactivity.
Studies on fluorinated n-alkyl bromides have shown that the rate of S_N2 reactions is significantly lower for compounds like n-perfluoroalkyl-CH₂Br compared to their non-fluorinated analogs. researchgate.net Therefore, despite the C-Br bond being inherently weaker than the C-F bond, the tetrafluoro substitution at the C1 and C2 positions renders the bromine atom at C1 significantly less reactive than the iodine atom at C4. The reactivity order within the molecule is thus dominated by the weakness of the C-I bond, making it the primary site for both nucleophilic and radical reactions. shout.educationchemguide.co.uk
Nucleophilic Substitution Reactions of this compound
Nucleophilic substitution is a cornerstone of haloalkane chemistry. For this compound, two potential sites exist for substitution: the primary-like carbon bonded to bromine (C1) and the secondary carbon bonded to iodine (C4). The reaction pathway and selectivity are dictated by the competition between these sites.
Investigation of S_N1 and S_N2 Mechanistic Pathways
The operative mechanism, either unimolecular (S_N1) or bimolecular (S_N2), depends on the structure of the substrate. cognitoedu.org
At the C4-Iodine Center : This is a secondary carbon. Secondary alkyl halides can undergo both S_N1 and S_N2 reactions. An S_N2 pathway would involve a backside attack by the nucleophile, leading to an inversion of configuration. shout.education This pathway is favored by strong nucleophiles and polar aprotic solvents. An S_N1 pathway would proceed through a secondary carbocation intermediate. This is less stable than a tertiary carbocation and is generally disfavored unless stabilized by other factors or promoted by polar protic solvents and weak nucleophiles.
At the C1-Bromine Center : This carbon is attached to only one other carbon, but the presence of two fluorine atoms and an adjacent CF₂ group creates a unique electronic and steric environment. The formation of a primary carbocation for an S_N1 reaction is highly energetically unfavorable. Therefore, any substitution at this center would almost certainly proceed via an S_N2 mechanism.
Given that iodide is a much better leaving group than bromide, and the C-I bond is significantly weaker than the C-Br bond, nucleophilic substitution will overwhelmingly favor displacement of the iodine atom at the C4 position. libretexts.orgchemguide.co.uk Selective substitution at the more reactive halogen is a known strategy in dihaloalkanes. wikipedia.org
Influence of Steric and Electronic Factors on Reaction Kinetics and Selectivity
The selectivity for the C4 position is further cemented by steric and electronic considerations.
Electronic Effects : The powerful electron-withdrawing nature of the -CF₂CF₂Br group deactivates the C1 position towards nucleophilic attack. The partial positive charge on C1 is reduced, and the fluorine atoms' lone pairs can repel the incoming nucleophile, slowing the S_N2 reaction rate significantly. researchgate.netreddit.com Conversely, the electronic influence of the tetrafluoro group on the more distant C4 carbon is much weaker.
Steric Factors : S_N2 reactions are highly sensitive to steric hindrance. nih.govlibretexts.org The C4 position is a secondary carbon, which is more sterically hindered than a primary carbon. However, the alternative C1 position, while technically primary, is flanked by the bulky -CF₂Br group. The cumulative steric and repulsive electronic effects of the fluorinated moiety make a backside attack at C1 exceptionally difficult. researchgate.net
Therefore, the reaction kinetics will strongly favor the substitution of iodine at C4. A strong nucleophile in a polar aprotic solvent would lead to the selective formation of the S_N2 product, 4-substituted-1-bromo-1,1,2,2-tetrafluoropentane.
Radical Chemistry and Atom-Transfer Processes Involving this compound
The pronounced weakness of the C-I bond also makes it susceptible to homolytic cleavage, opening pathways for radical chemistry. Perfluoroalkyl iodides are well-known precursors for generating perfluoroalkyl radicals under thermal or photochemical conditions. nsf.gov
This reactivity is central to Atom-Transfer Radical Addition (ATRA) reactions. nih.govnih.gov In a typical ATRA process, a radical initiator (e.g., AIBN, peroxides, or visible light with a photocatalyst) promotes the homolytic cleavage of the weakest bond in the molecule. nsf.govnih.gov
In this compound, the C-I bond (BDE ≈ 213 kJ/mol) is far weaker than the C-Br bond (≈ 285 kJ/mol), C-C bonds (≈ 350 kJ/mol), and C-F bonds (≈ 485 kJ/mol). Consequently, a radical initiator will selectively cleave the C-I bond:
Initiation: Initiator → 2 In• Propagation Step 1 (Atom Transfer): In• + BrCF₂CF₂CH₂CH(I)CH₃ → In-I + BrCF₂CF₂CH₂CH(•)CH₃
This generates a secondary alkyl radical (BrCF₂CF₂CH₂CH(•)CH₃). This radical can then engage in a variety of subsequent reactions, such as addition to an alkene:
Propagation Step 2 (Addition): BrCF₂CF₂CH₂CH(•)CH₃ + H₂C=CHR → BrCF₂CF₂CH₂CH(CH₃)CH₂CH(•)R
The resulting radical can then abstract an iodine atom from another molecule of the starting material, propagating the radical chain:
Propagation Step 3 (Chain Transfer): BrCF₂CF₂CH₂CH(CH₃)CH₂CH(•)R + BrCF₂CF₂CH₂CH(I)CH₃ → BrCF₂CF₂CH₂CH(CH₃)CH₂CH(I)R + BrCF₂CF₂CH₂CH(•)CH₃
This selective radical generation at the C4 position allows for the specific functionalization of the molecule, leaving the more stable C-Br and C-F bonds intact. The reactivity of halogens in radical reactions generally follows F₂ > Cl₂ > Br₂ > I₂ for the abstraction of a hydrogen atom, but for atom transfer from an alkyl halide, the weaker C-X bond is preferentially cleaved, making iodoalkanes the most reactive precursors for this type of chemistry. wikipedia.orgquora.com
Generation and Trapping of Fluorinated Alkyl Radicals
The generation of fluorinated alkyl radicals from precursors like this compound is a cornerstone of modern organofluorine synthesis. The relative weakness of the carbon-iodine and carbon-bromine bonds compared to the carbon-fluorine bond makes them susceptible to homolytic cleavage, initiating radical reactions. iu.edu The C-I bond is typically the first to cleave under photolytic or thermal conditions due to its lower bond dissociation energy.
Visible-light photoredox catalysis is a powerful and mild method for generating such radicals. iu.edu In a typical cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron donor or acceptor. For a polyhalogenated compound, the excited photocatalyst can transfer an electron to the substrate, leading to the cleavage of the weakest carbon-halogen bond and the formation of a carbon-centered radical. nih.gov
Once generated, these highly reactive fluorinated radicals can be "trapped" by various reagents to form new chemical bonds. Common radical traps include:
Alkenes and Alkynes: The radical can add across carbon-carbon multiple bonds, a fundamental step in many polymerization and functionalization reactions. nih.gov
Nitroxide Radicals: Stable nitroxide radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are effective at trapping carbon-centered radicals to form stable alkoxyamines, which can be isolated and analyzed to provide evidence of the radical intermediate. nih.govresearchgate.net
Spin Traps: Reagents like DMPO (5,5-dimethyl-1-pyrroline N-oxide) react with transient radicals to form more persistent radical adducts that can be detected and characterized by techniques such as electron spin resonance (ESR) spectroscopy. researchgate.netnih.gov
The table below illustrates the typical bond dissociation energies (BDE) that influence which bond is most likely to cleave to form a radical.
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Radical Formation |
| C–I | ~53 | Highest |
| C–Br | ~68 | High |
| C–H (secondary) | ~98 | Moderate |
| C–F | ~110 | Low |
Intramolecular and Intermolecular Radical Cascade Reactions
The fluorinated alkyl radical generated from this compound can initiate a sequence of reactions known as radical cascades. These cascades are powerful synthetic tools that allow for the rapid construction of complex molecular architectures from simple precursors by forming multiple chemical bonds in a single, controlled process. researchgate.net
Intramolecular Radical Cascades: In an intramolecular cascade, the initially formed radical reacts with another functional group within the same molecule. For a saturated substrate like this compound, this would typically require the presence of an unsaturated moiety (e.g., a double or triple bond) elsewhere in the carbon chain. The radical would add to the unsaturated site, generating a new radical center that could then propagate further reactions. Studies on related iodo-fluoroolefins have shown that UV irradiation can induce intramolecular atom transfer radical cyclization to form unique fluorine-containing heterocycles like oxetanes and oxolanes. researchgate.net
Intermolecular Radical Cascades: In an intermolecular cascade, the radical reacts with an external molecule, initiating a chain of reactions. For example, the fluorinated radical could add to an alkene. The resulting radical adduct could then react with another molecule in the reaction mixture. Photoredox catalysis has enabled cascade reactions where a fluorinated radical adds to an N-arylacrylamide, followed by an intramolecular cyclization involving a cyano group, leading to complex phenanthridine (B189435) derivatives. rsc.org Such processes demonstrate the versatility of fluorinated radicals in constructing intricate polycyclic systems. researchgate.net
Carbon-Fluorine Bond Activation Studies
The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry, making its cleavage for subsequent functionalization a significant challenge. sciencedaily.com However, the development of methods to selectively activate C–F bonds is of great interest for synthesizing valuable fluorinated compounds and degrading persistent fluorochemicals. mdpi.com
Transition-Metal-Catalyzed C-F Bond Cleavage and Functionalization
Transition metals, particularly those from the platinum group (e.g., Pd, Pt, Ir) and earth-abundant metals (e.g., Ni, Cu), are capable of activating and cleaving C–F bonds. bohrium.comresearchgate.net The mechanisms for this activation are diverse and include:
Oxidative Addition: An electron-rich, low-valent metal center can insert directly into the C–F bond. This process is often challenging for non-activated C–F bonds. nih.gov
β-Fluoride Elimination: An organometallic intermediate with fluorine atoms on the carbon beta to the metal center can eliminate fluoride, a process that occurs under milder conditions than oxidative addition. nih.gov
Directed C–F Activation: The presence of a directing group on the substrate can position the metal catalyst close to the C–F bond, facilitating its cleavage.
While specific studies on this compound are not widely reported, research on polyfluoroarenes and other fluorinated alkanes demonstrates that metals like nickel and palladium can mediate C–F to C–C bond transformations. bohrium.com Some enzymatic systems, known as metalloenzymes, can also mediate C–F bond cleavage, often through the generation of highly reactive high-valent metal-oxo species. nih.govrsc.org
Non-Metallic Approaches to C-F Bond Transformations
Recent advancements have focused on transition-metal-free methods for C–F bond activation, which avoid issues of cost and potential metal contamination in products. researchgate.net
Photoredox Catalysis: This has emerged as a leading non-metallic strategy. mdpi.comspringernature.com Organic photocatalysts can be excited by visible light to become extremely powerful reducing agents, capable of transferring an electron to a polyfluoroalkyl substance. nih.govdigitellinc.com This single-electron transfer can induce the cleavage of a C–F bond, generating a carbon-centered radical that can be trapped for hydrodefluorination or cross-coupling reactions. nih.govresearchgate.net This approach is particularly relevant for the degradation of environmentally persistent "forever chemicals" (PFAS). springernature.com
Electrophotocatalysis: This method merges photoredox catalysis with electrochemistry. In an electrophotocatalytic cell, C–F bond reduction at the cathode can be paired with an oxidation process at the anode, creating a system that avoids the need for sacrificial chemical reagents. This strategy has been successfully applied to the site-selective C–F arylation of polyfluoroarenes. nih.gov
Environmental Transformation and Degradation Mechanisms of Fluorinated Haloalkanes
The environmental fate of fluorinated haloalkanes is of significant concern due to the persistence conferred by the strong C–F bonds. Understanding their degradation pathways is crucial for assessing their environmental impact. nih.gov
Atmospheric Chemical Processes and Reactivity with Hydroxyl Radicals
The primary removal pathway for many organic compounds in the troposphere is through reaction with hydroxyl radicals (•OH), often referred to as the "detergent" of the atmosphere. mdpi.com For fluorinated alkanes that contain hydrogen atoms, the dominant atmospheric degradation process is hydrogen atom abstraction by •OH radicals. copernicus.org
The rate of this reaction is a critical parameter for determining a compound's atmospheric lifetime. The presence of fluorine atoms on a carbon atom generally decreases the reactivity of adjacent C–H bonds towards •OH attack. The reaction rate is also influenced by temperature, typically increasing as temperatures rise. copernicus.org
While specific kinetic data for this compound is not available, the table below presents rate constants for the reaction of •OH with related small alkanes, illustrating the effect of structure on reactivity.
| Compound | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| Ethane | 2.48 x 10⁻¹³ | ~2 months |
| Propane | 1.09 x 10⁻¹² | ~14 days |
| n-Butane | 2.36 x 10⁻¹² | ~6.5 days |
| Perfluorobutanoic Acid | (1.69 ± 0.22) x 10⁻¹³ | ~130 days |
Note: Lifetimes are approximate and calculated with respect to an average global •OH concentration of 1x10⁶ molecules/cm³. researchgate.net
The degradation of highly fluorinated compounds can be complex. While less fluorinated molecules may undergo biodegradation, perfluorinated chains are extremely persistent. nih.govmdpi.com The initial oxidation by •OH radicals is the first step in a cascade of reactions that eventually breaks the molecule down into smaller, often still fluorinated, fragments. acs.orgsemanticscholar.org
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Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to confirming the intricate structure of 1-Bromo-1,1,2,2-tetrafluoro-4-iodo-pentane. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry offer unambiguous evidence of its atomic connectivity and molecular formula.
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the disposition of fluorine atoms within the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments. The protons on the carbon adjacent to the iodine atom (C4) and the methyl group protons (C5) would appear as separate multiplets. The protons on the methylene (B1212753) group at C3 would also produce a unique signal. The chemical shifts for protons on carbons bearing an iodine are typically found in the 3.1-3.3 ppm range. uwimona.edu.jm Protons further from the electronegative halogens will appear more upfield. pressbooks.pubopenstax.org Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns, aiding in the assignment of each signal.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum, typically recorded with proton decoupling, would show a distinct signal for each of the five carbon atoms in the pentane (B18724) chain. The chemical shifts are significantly influenced by the attached halogens. libretexts.org Carbons bonded to fluorine atoms will show large downfield shifts, while the carbon bonded to bromine and iodine will also be deshielded, appearing at characteristic chemical shifts. libretexts.orgcompoundchem.com The presence of electronegative halogens affects the chemical shifts of nearby carbons, with the effect diminishing with distance. libretexts.org
¹⁹F NMR Spectroscopy : Given the presence of four fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative. wikipedia.org The tetrafluoroethyl group would likely present a complex splitting pattern due to ¹⁹F-¹⁹F spin-spin coupling. wikipedia.orgalfa-chemistry.com The chemical shifts of fluorine atoms are highly sensitive to their local electronic environment, providing crucial structural information. slideshare.netacs.orgucsb.edu The wide chemical shift range in ¹⁹F NMR helps in resolving signals from non-equivalent fluorine nuclei. wikipedia.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | 3.1 - 4.5 | Multiplet |
| ¹³C | 10 - 120 | Singlet |
| ¹⁹F | -50 to -220 | Complex Multiplets |
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak with nearly equal intensity. savemyexams.comlibretexts.orgmiamioh.edu
The fragmentation of halogenated alkanes in the mass spectrometer is distinctive. jove.comjove.com Common fragmentation pathways for this compound would likely involve the cleavage of the carbon-halogen bonds. Due to the relative bond strengths, the weaker C-I bond is expected to break readily, leading to the loss of an iodine radical. jove.comjove.com Cleavage of the C-Br bond would also be a significant fragmentation pathway. jove.comjove.com The tetrafluoroethyl group may also undergo fragmentation. Analysis of these fragmentation patterns provides valuable information for confirming the molecular structure.
Table 2: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Observation |
| Molecular Ion Peak | Isotopic pattern with M and M+2 peaks of similar intensity due to bromine. |
| Major Fragmentation | Loss of Iodine (I•), Loss of Bromine (Br•) |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their vibrational modes. labmanager.commt.com For this compound, the spectra would be characterized by vibrations of the carbon-halogen and carbon-carbon bonds.
FTIR Spectroscopy : The FTIR spectrum is expected to show strong absorption bands corresponding to the C-F stretching vibrations. C-X stretching frequencies for alkyl halides typically appear in the fingerprint region below 725 cm⁻¹. orgchemboulder.com The C-Br and C-I stretching vibrations are also expected in this lower frequency region. aip.org
Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. mt.com Carbon-halogen bonds, particularly C-Br and C-I, often produce strong Raman signals. This technique can be particularly useful for observing the symmetric vibrations of the molecule.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| C-F Stretch | 1000 - 1400 | FTIR/Raman |
| C-Br Stretch | 500 - 600 | FTIR/Raman |
| C-I Stretch | ~500 | FTIR/Raman |
XPS and NEXAFS are powerful surface-sensitive techniques that provide information about the elemental composition and electronic structure of a compound. stanford.eduuni-marburg.de
XPS : The XPS spectrum of this compound would show core-level peaks for carbon, fluorine, bromine, and iodine. researchgate.net The binding energies of these peaks are sensitive to the chemical environment of the atoms, allowing for the differentiation of carbons in different parts of the molecule. researchgate.netacs.org
NEXAFS : NEXAFS spectroscopy, which probes the unoccupied electronic states, would provide further details on the molecular orbitals and bonding within the molecule. stanford.eduresearchgate.net The spectra are sensitive to the local bonding environment of the absorbing atom. stanford.edu
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.
Gas Chromatography (GC) : Gas chromatography is a primary method for analyzing volatile halogenated compounds. chromatographyonline.comgcms.cz The choice of column and detector is critical for achieving good separation and sensitivity. An electron capture detector (ECD) is highly sensitive to halogenated compounds and would be suitable for detecting trace amounts of the target compound. chromatographyonline.com A halogen-specific detector (XSD) offers high selectivity for halogenated compounds. davidsonanalytical.co.uknih.gov Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the components in a mixture. chromatographyonline.com
Techniques for Total Fluorine Analysis (e.g., PIGE, CIC, INAA)
Determining the total fluorine content is crucial for confirming the identity and purity of fluorinated compounds. Several techniques are available for this purpose.
Particle-Induced Gamma-ray Emission (PIGE) : PIGE is a non-destructive surface analysis technique used for the quantification of elemental fluorine. norden.org It can rapidly screen materials for their total fluorine content. norden.org
Combustion Ion Chromatography (CIC) : CIC is a robust method for measuring total fluorine in a sample. norden.orgifpmag.com The sample is combusted at high temperatures to convert organic fluorine into hydrogen fluoride, which is then captured and analyzed by ion chromatography. ifpmag.comchemours.com This technique can be used to determine the total organic fluorine content. ifpmag.comnih.gov
Instrumental Neutron Activation Analysis (INAA) : INAA is another nuclear technique that can be used to measure total fluorine. chemours.com However, it may not distinguish between organic and inorganic fluorine and can be subject to interferences. chemours.com
These analytical methods, when used in concert, provide a comprehensive characterization of this compound, ensuring its structural integrity and purity.
Challenges in the Comprehensive Spectroscopic Characterization of Multi-Halogenated Perfluoroalkanes
The comprehensive spectroscopic characterization of multi-halogenated perfluoroalkanes, such as this compound, presents a unique and complex set of challenges for analytical chemists. These difficulties stem from the very nature of the molecules, which contain multiple, heavy halogen atoms and fluorinated alkyl chains. These structural features can lead to convoluted spectra and analytical ambiguities that require advanced methodologies and careful interpretation to resolve.
One of the primary challenges lies in the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of these compounds. The presence of heavy atoms like bromine and iodine can significantly influence the precision of NMR predictions, a phenomenon sometimes referred to as the 'heavy atom effect'. rsc.org This effect can alter the shielding values of neighboring light atoms, complicating spectral interpretation. In polyhalogenated molecules, where multiple heavy atoms are present, this can lead to a significant loss of information if the conflicting signals are not properly analyzed. rsc.org
Furthermore, the presence of multiple fluorine atoms introduces complex spin-spin coupling patterns in both ¹H and ¹³C NMR spectra. While ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds, the spectra of multi-halogenated perfluoroalkanes can be difficult to interpret due to overlapping signals, especially in the case of isomeric mixtures. dioxin20xx.org The production of such compounds can often result in a complex mixture of linear and branched isomers, which are difficult to separate and characterize individually. dioxin20xx.orgnih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can provide valuable information about the functional groups present in a molecule. However, for multi-halogenated perfluoroalkanes, the large number of vibrational modes and the presence of strong carbon-fluorine bonds can lead to congested and overlapping spectral features. mdpi.com Theoretical calculations are often necessary to aid in the assignment of vibrational frequencies, but their accuracy can be influenced by the heavy atoms present in the molecule. mdpi.com
The potential for isomerism in compounds like this compound further complicates their characterization. The iodine atom at the 4-position creates a chiral center, leading to the existence of enantiomers. Differentiating and quantifying these enantiomers requires specialized chiral analytical techniques, such as chiral chromatography coupled with mass spectrometry. researchgate.net
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. For a molecule like 1-Bromo-1,1,2,2-tetrafluoro-4-iodo-pentane, DFT calculations would be employed to determine its most stable three-dimensional structure by optimizing the molecular geometry. These calculations would yield key parameters such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can be used to calculate the energies of the chemical bonds within the molecule, such as the C-Br, C-I, C-F, C-C, and C-H bonds. This information is crucial for predicting which bonds are most likely to break during a chemical reaction. Vibrational frequency calculations are also a standard output of DFT studies. researchgate.net These frequencies correspond to the infrared (IR) and Raman spectra of the molecule, which serve as a unique fingerprint and can aid in its experimental identification. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and not based on published data.
| Property | Calculated Value |
| C-Br Bond Energy | Value in kJ/mol |
| C-I Bond Energy | Value in kJ/mol |
| C-F Bond Energy | Value in kJ/mol |
| Highest Vibrational Frequency | Value in cm⁻¹ (e.g., C-H stretch) |
| Lowest Vibrational Frequency | Value in cm⁻¹ (e.g., heavy atom bend) |
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energetics and Transition States
For situations requiring higher accuracy, particularly for reaction energies and the energies of unstable intermediates (transition states), ab initio methods beyond DFT are used. osti.govucr.edu Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. ucr.edu These computationally intensive methods would be critical for accurately modeling reaction pathways, such as the breaking of a carbon-halogen bond, providing precise activation energies for such processes. osti.gov
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics describes the electrons in a molecule, molecular dynamics (MD) simulations are used to study the motion of the atoms over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape—the different shapes the molecule can adopt by rotating around its single bonds. koreascience.kr These simulations can reveal the most populated conformations and the energy barriers between them. MD is also essential for studying how molecules interact with each other in a liquid or solution, providing insight into properties like density and viscosity. nih.govgithub.io
Modeling of Reaction Mechanisms and Kinetics for Carbon-Halogen Bond Transformations
Theoretical modeling can elucidate the step-by-step mechanisms of chemical reactions. For this compound, a key area of interest would be the transformation of its carbon-halogen bonds. nih.gov The C-Br and C-I bonds are potential sites for nucleophilic substitution or radical reactions. ksu.edu.salibretexts.org Computational modeling can map out the potential energy surface for these reactions, identifying the lowest-energy path from reactants to products. This allows for the determination of reaction rates and the prediction of which products will be favored under different conditions. copernicus.org
Prediction of Spectroscopic Properties from First Principles
Computational chemistry is a powerful tool for predicting various types of spectra from fundamental principles. semanticscholar.org As mentioned, calculated vibrational frequencies can predict IR and Raman spectra. mdpi.com Additionally, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated. For a complex molecule with fluorine, bromine, and iodine atoms, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for confirming its structure if it were synthesized. dntb.gov.ua
Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative and not based on published data.
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H | Value range |
| ¹³C | Value range |
| ¹⁹F | Value range |
Theoretical Insights into Halogen Bonding and Non-Covalent Interactions in Fluorinated Systems
The presence of both iodine and fluorine atoms in this compound makes it a candidate for interesting non-covalent interactions. The electron-withdrawing fluorine atoms can create a region of positive electrostatic potential on the outer side of the iodine atom, known as a σ-hole. researchgate.net This positive region can then interact attractively with electron-rich atoms on other molecules in an interaction called "halogen bonding." nih.govijres.org Theoretical studies, often using methods that analyze the electron density, can quantify the strength and directionality of these halogen bonds, which can be crucial for understanding the molecule's behavior in condensed phases and its potential use in crystal engineering. dntb.gov.uaresearchgate.net
Applications and Research Utility in Materials Science and Chemical Synthesis
Role as a Versatile Synthetic Building Block in Organic Chemistry
Precursor for the Synthesis of Novel Fluorinated Heterocycles and Carboxylic Acids
The strategic placement of bromine, iodine, and a tetrafluoroethyl group in 1-bromo-1,1,2,2-tetrafluoro-4-iodo-pentane makes it a valuable precursor for synthesizing a variety of fluorinated organic molecules. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective chemical transformations, providing a pathway to complex fluorinated structures.
The synthesis of fluorinated heterocyles, which are significant scaffolds in medicinal chemistry and materials science, can be approached using this compound. The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of heterocyclic compounds. While direct examples of this compound being used for this purpose are not extensively documented in the provided search results, the principles of fluoroalkylated heterocycle synthesis can be applied. For instance, related compounds like 1-azido-2-bromo-1,1,2,2-tetrafluoroethane (B8214506) have been utilized in the preparation of N-fluoroalkylated nitrogen heterocycles through cycloaddition reactions. This suggests that this compound could potentially undergo similar transformations, where the iodo- and bromo- functionalities serve as handles for cyclization reactions.
In the realm of carboxylic acid synthesis, perfluoroalkyl iodides are known to react with carbon dioxide in the presence of initiators to form perfluorinated carboxylic acids. This methodology could be extended to this compound. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond would likely lead to selective carboxylation at the iodo-substituted position. Such fluorinated carboxylic acids are valuable intermediates for the synthesis of a wide array of other functionalized molecules and can be transformed into acyl fluorides using various fluorinating reagents.
Development of Functionally Tailored Fluorinated Reagents and Scaffolds
The unique combination of reactive sites in this compound allows for its use in the development of specialized fluorinated reagents and molecular scaffolds. The tetrafluoroethyl moiety imparts specific properties, such as increased lipophilicity and metabolic stability, which are highly desirable in various applications.
The development of tailored reagents often involves the selective reaction of one of the halogen atoms. For example, the iodine atom can be selectively replaced through reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl groups. This would leave the bromine atom available for subsequent transformations, enabling the construction of complex, functionally diverse molecules.
The creation of fluorinated scaffolds is crucial for the development of new materials and pharmaceuticals. The rigid nature of the tetrafluoroethyl group can be used to control the conformation of molecules, which is important for designing molecules with specific biological activities or material properties. While the direct use of this compound as a scaffold is not explicitly detailed, the principles of using polyhalogenated fluorinated compounds in this manner are well-established.
Integration into Polymer Chemistry and Functional Material Design
Design and Synthesis of Fluoropolymer Precursors and Monomers
This compound can serve as a precursor for the synthesis of novel fluorinated monomers. The presence of two different halogen atoms provides opportunities for selective functionalization to introduce polymerizable groups. For instance, elimination reactions could potentially be employed to create a double bond, yielding a fluorinated alkene monomer.
The synthesis of fluorinated monomers is of significant interest due to the unique properties that fluorine imparts to polymers, such as high thermal stability, chemical resistance, and low surface energy. While specific examples of polymerization of monomers derived directly from this compound are not available in the provided results, the general strategies for synthesizing fluorinated monomers often involve the transformation of functional groups on a fluorinated backbone. For example, related compounds like 3,3,4,4-tetrafluoro-4-bromo-1-butene and 3,3,4,4-tetrafluoro-4-iodo-1-butene (B8781900) are themselves fluorinated monomers.
Q & A
Basic: What are the recommended synthetic routes for 1-Bromo-1,1,2,2-tetrafluoro-4-iodo-pentane, and what key reaction parameters influence yield?
Answer:
Synthesis of this compound likely involves halogenation or radical fluorination strategies, drawing from methods used for analogous perfluorinated and polyhalogenated alkanes. For example:
- Stepwise halogen substitution : Sequential introduction of fluorine, bromine, and iodine groups using fluorinating agents (e.g., SF₄ or XeF₂) followed by bromination (e.g., NBS) and iodination (e.g., KI under acidic conditions). Reaction temperature and stoichiometric ratios are critical to avoid over-halogenation .
- Radical-initiated pathways : UV-light-mediated radical reactions may enable selective placement of halogens, as seen in decafluoropentane derivatives .
Key parameters : Temperature control (to prevent decomposition), solvent polarity (to stabilize intermediates), and inert atmosphere (to avoid side reactions with moisture/oxygen) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹⁹F NMR : Essential for confirming fluorine substitution patterns and detecting impurities. Chemical shifts in the range of -70 to -150 ppm are typical for CF₂ and CF₃ groups .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (expected ~354 g/mol) and isotopic patterns from bromine (¹⁷⁹Br/⁸¹Br) and iodine (¹²⁷I) .
- IR Spectroscopy : Peaks near 1100–1300 cm⁻¹ (C-F stretches) and 500–600 cm⁻¹ (C-Br/C-I stretches) confirm functional groups .
Advanced: How do the electron-withdrawing effects of fluorine substituents influence the reactivity of bromine and iodine groups in substitution reactions?
Answer:
Fluorine’s strong electron-withdrawing nature polarizes adjacent C-Br and C-I bonds, increasing their susceptibility to nucleophilic attack. For example:
- Bromine reactivity : The C-Br bond becomes more electrophilic, facilitating SN2 reactions with nucleophiles (e.g., Grignard reagents). Steric hindrance from fluorine may favor elimination over substitution in bulky environments .
- Iodine as a leaving group : The C-I bond’s lower bond energy (vs. C-Br) allows iodine to act as a better leaving group in elimination or coupling reactions (e.g., Ullmann-type couplings). Fluorine’s inductive effect further stabilizes transition states .
Advanced: What computational methods can predict the compound’s stability and reaction pathways?
Answer:
- DFT Calculations : Density Functional Theory models (e.g., B3LYP/6-31G*) can optimize molecular geometry, predict thermodynamic stability, and simulate reaction intermediates. For example, calculating bond dissociation energies (BDEs) for C-Br and C-I bonds under fluorinated environments .
- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing structural motifs and prioritizing feasible halogenation steps .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, particularly in fluorinated solvents that may stabilize ionic intermediates .
Safety: What protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and face shields to prevent skin/eye contact. Halogenated compounds can cause severe irritation .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Fluorinated halogens may release toxic fumes (e.g., HF) upon decomposition .
- Storage : Store at 2–8°C in amber glass under inert gas (Ar/N₂) to prevent photolytic or thermal degradation .
Data Analysis: How should researchers address contradictions in reaction yields reported across different synthesis methods?
Answer:
- Systematic Parameter Screening : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and identify yield-limiting factors .
- Isotopic Labeling : Track halogen incorporation efficiency via ¹H/¹⁹F NMR or LC-MS to distinguish between incomplete substitution and side reactions .
- Cross-Validation : Compare results with analogous compounds (e.g., 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane) to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
